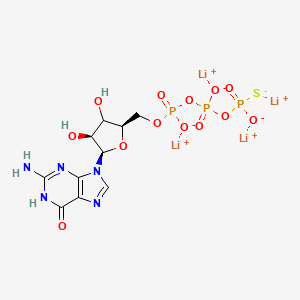
Cathepsin G(1-5)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cathepsin G is a serine protease that plays a crucial role in the immune system. It is primarily found in the azurophil granules of neutrophilic polymorphonuclear leukocytes. This enzyme is involved in the degradation of proteins and peptides, contributing to the immune response by breaking down pathogens and facilitating tissue remodeling at sites of inflammation .
准备方法
Synthetic Routes and Reaction Conditions
Cathepsin G is typically synthesized through recombinant DNA technology. The gene encoding Cathepsin G is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the enzyme, which is subsequently purified using chromatographic techniques .
Industrial Production Methods
Industrial production of Cathepsin G involves large-scale fermentation processes. The recombinant host cells are grown in bioreactors, where they produce the enzyme in significant quantities. The enzyme is then extracted and purified through a series of filtration and chromatography steps to obtain a high-purity product suitable for various applications .
化学反应分析
Types of Reactions
Cathepsin G undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions
The enzyme exhibits dual specificity, combining trypsin and chymotrypsin-like properties. It can cleave peptide bonds formed by the carboxyl group of both positively charged (arginine, lysine) and aromatic (phenylalanine, leucine, tyrosine) amino acid residues . Common reagents used in these reactions include specific substrates that mimic the natural targets of Cathepsin G, as well as inhibitors that can modulate its activity .
Major Products Formed
The major products formed from the reactions catalyzed by Cathepsin G are smaller peptides and amino acids. These products result from the cleavage of larger protein substrates, contributing to the degradation and recycling of cellular components .
科学研究应用
Cathepsin G has a wide range of scientific research applications:
Chemistry: It is used in studies involving protein degradation and peptide synthesis.
Industry: The enzyme is utilized in the production of pharmaceuticals and as a tool in biochemical research.
作用机制
Cathepsin G exerts its effects through proteolytic cleavage of peptide bonds in proteins and peptides. It targets specific amino acid residues, leading to the breakdown of substrates into smaller fragments. This process is essential for the regulation of immune responses, as it activates and mobilizes immune cells to sites of infection or tissue damage . The enzyme also modulates the activity of cytokines and chemokines, contributing to the inflammatory response .
相似化合物的比较
Cathepsin G is part of a family of serine proteases that includes other enzymes such as neutrophil elastase and proteinase 3. While all these enzymes share similar proteolytic functions, Cathepsin G is unique in its dual specificity, allowing it to cleave both trypsin-like and chymotrypsin-like substrates . This property distinguishes it from other serine proteases, which typically have more restricted substrate specificities .
List of Similar Compounds
- Neutrophil elastase
- Proteinase 3
- Chymotrypsin
- Trypsin
Cathepsin G’s unique ability to target a broader range of substrates makes it a valuable tool in both research and therapeutic applications .
属性
分子式 |
C22H42N8O6 |
|---|---|
分子量 |
514.6 g/mol |
IUPAC 名称 |
(2S)-2-[[2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C22H42N8O6/c1-5-12(3)17(23)19(33)30-18(13(4)6-2)20(34)28-10-15(31)27-11-16(32)29-14(21(35)36)8-7-9-26-22(24)25/h12-14,17-18H,5-11,23H2,1-4H3,(H,27,31)(H,28,34)(H,29,32)(H,30,33)(H,35,36)(H4,24,25,26)/t12-,13-,14-,17-,18-/m0/s1 |
InChI 键 |
GVOAJEJRLHTQNZ-LYHUEXMXSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
规范 SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine](/img/structure/B12370742.png)
![Tert-butyl 9-(piperazin-1-ylmethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12370746.png)
![[(2S,10R,12R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl pyridine-4-carboxylate](/img/structure/B12370757.png)
![(1R,7R,12R,14R,15S,16S,17R,20Z,22E,24R,28R)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B12370758.png)





![[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-(dimethylamino)benzoate](/img/structure/B12370814.png)



